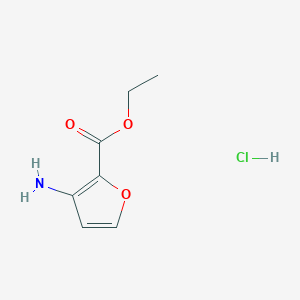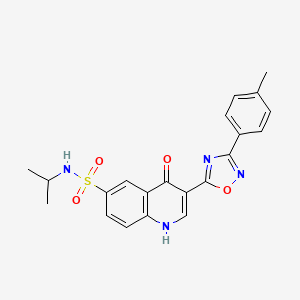![molecular formula C13H27N3 B2646156 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine CAS No. 1208678-08-3](/img/structure/B2646156.png)
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is a chemical compound with the IUPAC name 1-methyl-4-[2-(1-methyl-4-piperidinyl)ethyl]piperazine . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is represented by the InChI code1S/C13H27N3/c1-14-6-3-13(4-7-14)5-8-16-11-9-15(2)10-12-16/h13H,3-12H2,1-2H3 . This indicates that the compound has 13 carbon atoms, 27 hydrogen atoms, and 3 nitrogen atoms. Physical And Chemical Properties Analysis
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is a solid substance at room temperature . It has a molecular weight of 225.38 .Scientific Research Applications
Synthesis and Evaluation in Drug Development
The compound 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is involved in the synthesis of novel chemical entities with potential therapeutic applications. For instance, its derivatives have been explored for their antitumor activities. A notable study reported the green synthesis of a novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, starting from 1-[bi-(4-fluorophenyl)methyl]piperazine. These compounds exhibited significant inhibitory activity against tumor cells, highlighting the therapeutic potential of such derivatives in cancer treatment (Ding et al., 2016).
Chemical Characterization and Structural Analysis
Chemical synthesis and structural characterization of piperazine derivatives have been a focus of research to understand their chemical properties and potential applications. For example, new piperazine derivatives were synthesized by connecting substituted piperazine with guanidyl or hydroxyl groups, which were then characterized by various spectroscopic methods. These studies provide essential insights into the molecular structure and potential chemical behavior of piperazine derivatives, including those related to 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine (Wen-jua, 2015).
Drug Design and Mechanistic Studies
The design and synthesis of piperazine-containing compounds for drug development involve exploring their binding characteristics and interactions with biological targets. For example, a study on the binding of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy aimed to understand the pharmacokinetic mechanism of the drug. Such investigations are crucial for the development of drugs with improved efficacy and safety profiles (Karthikeyan et al., 2015).
Antimicrobial and Antibacterial Applications
Piperazine derivatives have also been evaluated for their antimicrobial and antibacterial activities. Research in this area includes the synthesis of novel piperazinyl amidrazones with significant antitumor activity and investigations into their electrochemical behavior. These compounds have shown substantial activity against various cancer cell lines, indicating the potential for developing new antimicrobial agents based on piperazine structures (Abdel-Jalil et al., 2010).
Safety and Hazards
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is harmful if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-14-6-3-13(4-7-14)5-8-16-11-9-15(2)10-12-16/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSNCQNEOQFXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)



![N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2646083.png)




![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2646090.png)


![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2646093.png)